2,2,7,8-Tetramethyl-6-chromanol
CAS No.: 14168-12-8
Cat. No.: VC21000118
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14168-12-8 |
---|---|
Molecular Formula | C13H18O2 |
Molecular Weight | 206.28 g/mol |
IUPAC Name | 2,2,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
Standard InChI | InChI=1S/C13H18O2/c1-8-9(2)12-10(7-11(8)14)5-6-13(3,4)15-12/h7,14H,5-6H2,1-4H3 |
Standard InChI Key | QNZAHVJKMAYFCH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C2CCC(OC2=C1C)(C)C)O |
Canonical SMILES | CC1=C(C=C2CCC(OC2=C1C)(C)C)O |
Introduction
Chemical Identity and Structural Properties
2,2,7,8-Tetramethyl-6-chromanol is a synthetic compound with a chromanol ring structure that closely resembles the active portion of vitamin E molecules. The compound features a benzene ring fused with a heterocyclic oxygen-containing ring and has multiple methyl substituents at positions 2, 2, 7, and 8, along with a hydroxyl group at position 6.
Basic Chemical Information
2,2,7,8-Tetramethyl-6-chromanol has distinct chemical and physical properties that make it useful for various research applications. Its fundamental chemical identity is defined by the following characteristics:
Property | Value |
---|---|
CAS Number | 14168-12-8 |
Molecular Formula | C13H18O2 |
Molecular Weight | 206.28 g/mol |
Structural Features | Chromanol ring with methyl groups at positions 2,2,7,8 and hydroxyl at position 6 |
Primary Use | Model compound for γ-tocopherol studies |
The compound contains a chromanol ring structure that is characteristic of vitamin E compounds, making it particularly valuable for studying antioxidant mechanisms without the complexity introduced by the long phytyl side chain found in natural tocopherols.
Structural Significance
The structural arrangement of 2,2,7,8-Tetramethyl-6-chromanol is significant because it maintains the essential functional components of γ-tocopherol while presenting a more manageable molecular size for experimental studies. The absence of a long lipid-soluble side chain reduces complexity while preserving the chromanol ring, which is responsible for the antioxidant activity in vitamin E compounds.
Unlike the full tocopherol molecule, 2,2,7,8-Tetramethyl-6-chromanol can be more easily synthesized, purified, and manipulated in laboratory settings, making it an ideal model compound for investigating fundamental biochemical mechanisms. The hydroxyl group at position 6 is particularly important as it represents the active site for hydrogen donation in free radical scavenging processes .
Relationship to Vitamin E Compounds
2,2,7,8-Tetramethyl-6-chromanol serves as an important model compound in vitamin E research, particularly in studies involving γ-tocopherol. Understanding this relationship helps illuminate why this compound is valuable in biochemical research.
Structural Comparison with Tocopherols
Tocopherols, the most biologically active components of vitamin E, share a common chromanol structure with 2,2,7,8-Tetramethyl-6-chromanol. The primary difference lies in the presence of a long phytyl side chain in natural tocopherols that is absent in 2,2,7,8-Tetramethyl-6-chromanol. This structural similarity allows researchers to study the essential chemical reactions and properties of vitamin E without the complications introduced by the hydrophobic tail.
The key similarity between this compound and γ-tocopherol specifically is the unsubstituted 5-position on the chromanol ring. In contrast, α-tocopherol has a methyl group at this position, which significantly affects its chemical reactivity and biological function .
Functional Parallels with γ-Tocopherol
γ-Tocopherol is particularly abundant in soybean oil, making it a significant form of vitamin E in Western diets. Recent research indicates that γ-tocopherol serves as an excellent scavenger of nitric oxide and other electrophiles, functions that α-tocopherol lacks or performs less efficiently .
These scavenging abilities are linked to the unsubstituted 5-position on the chromanol ring, which is also a characteristic of 2,2,7,8-Tetramethyl-6-chromanol. This structural feature allows both compounds to react with electrophilic species in a similar manner, making 2,2,7,8-Tetramethyl-6-chromanol an appropriate model for studying γ-tocopherol's chemical behavior .
Chemical Reactivity and Oxidation Studies
The chemical reactivity of 2,2,7,8-Tetramethyl-6-chromanol, particularly in oxidation reactions, provides valuable insights into the behavior of vitamin E compounds in biological systems.
Reactions with Oxidizing Agents
2,2,7,8-Tetramethyl-6-chromanol undergoes significant reactions with various oxidizing agents, including hypochlorous acid. These reactions are important for understanding the compound's stability, reactivity, and potential protective effects in biological systems.
Studies involving the oxidation of 2,2,7,8-Tetramethyl-6-chromanol by hypochlorous acid have revealed reaction pathways and products that help elucidate how γ-tocopherol might interact with similar oxidizing agents in vivo . Such research is crucial for understanding vitamin E's role in neutralizing harmful oxidative compounds produced during inflammation and other physiological processes.
Reaction Mechanisms and Products
The oxidation of 2,2,7,8-Tetramethyl-6-chromanol typically proceeds through specific pathways that depend on the oxidizing agent and reaction conditions. With hypochlorous acid, research has shown distinctive oxidation products that reflect the compound's ability to act as a sacrificial antioxidant .
These oxidation studies are particularly valuable because they allow researchers to track reaction pathways and identify intermediate and final products without the complications introduced by the phytyl tail present in natural tocopherols. The resulting data provides a clearer picture of the core chromanol ring's reactivity, which is the primary site of antioxidant activity in vitamin E compounds .
Comparison with Related Chromanol Compounds
Comparing 2,2,7,8-Tetramethyl-6-chromanol with structurally related compounds provides additional context for understanding its properties and applications in research.
Comparison with 2,2,5,7,8-Pentamethyl-6-chromanol
2,2,5,7,8-Pentamethyl-6-chromanol (PMC) differs from 2,2,7,8-Tetramethyl-6-chromanol by having an additional methyl group at position 5 of the chromanol ring. This structural difference significantly affects the compound's chemical reactivity and antioxidant properties .
Property | 2,2,7,8-Tetramethyl-6-chromanol | 2,2,5,7,8-Pentamethyl-6-chromanol |
---|---|---|
Molecular Formula | C13H18O2 | C14H20O2 |
Molecular Weight | 206.28 g/mol | 220.31 g/mol |
Key Structural Feature | Unsubstituted 5-position | Methyl group at 5-position |
Model For | γ-tocopherol | α-tocopherol |
Electrophile Scavenging | Higher | Lower |
The absence of a methyl group at position 5 in 2,2,7,8-Tetramethyl-6-chromanol allows it to act as a model for γ-tocopherol, while 2,2,5,7,8-Pentamethyl-6-chromanol serves as a model for α-tocopherol. This distinction is crucial because it affects each compound's ability to scavenge certain reactive species, particularly electrophiles like nitric oxide .
Differential Antioxidant Activities
The structural differences between these chromanol compounds translate into significant variations in their antioxidant activities and mechanisms. Research comparing 2,2,7,8-Tetramethyl-6-chromanol with other antioxidants like 2,2,5,7,8-Pentamethyl-6-chromanol and di-tert-butyl-4-methylphenol (BHT) has shown different efficiencies in various oxidative environments.
These differences in antioxidant activity are attributed to variations in molecular structure, which affect solubility properties and distribution in different phases (aqueous versus lipid environments). Such comparative studies help researchers understand the structure-activity relationships of vitamin E compounds and their analogs, providing insights into their potential applications in biological systems and industrial processes .
Research Applications and Significance
2,2,7,8-Tetramethyl-6-chromanol has various applications in research, primarily as a model compound for studying vitamin E-related mechanisms and properties.
Model for Studying Antioxidant Mechanisms
As a model compound for γ-tocopherol, 2,2,7,8-Tetramethyl-6-chromanol allows researchers to study antioxidant mechanisms in a controlled manner. Its simplified structure, which lacks the lengthy phytyl tail of natural tocopherols, facilitates more straightforward experimental design and analysis while maintaining the essential functional properties of the chromanol ring.
Studies using this compound have contributed significantly to our understanding of how vitamin E compounds interact with reactive oxygen species, nitrogen species, and other oxidants. These insights are valuable for developing better antioxidant strategies for preventing oxidative damage in biological systems and extending shelf life in commercial products .
Insights into γ-Tocopherol Functions
Research involving 2,2,7,8-Tetramethyl-6-chromanol has helped elucidate the unique properties of γ-tocopherol compared to other vitamin E forms. For instance, studies have confirmed that the unsubstituted 5-position on the chromanol ring, present in both 2,2,7,8-Tetramethyl-6-chromanol and γ-tocopherol, is crucial for scavenging nitric oxide and other electrophiles .
This finding is particularly significant because γ-tocopherol is abundant in Western diets due to its high concentration in soybean oil. Understanding its distinct functions helps explain the health benefits associated with diverse vitamin E sources and challenges the historical focus predominantly on α-tocopherol in nutrition and supplementation research .
Analytical Chemistry Applications
In analytical chemistry, 2,2,7,8-Tetramethyl-6-chromanol serves as a useful reference compound for studying oxidation reactions and developing methods for detecting and quantifying vitamin E compounds. Its well-defined structure and predictable chemical behavior make it valuable for validating analytical techniques and establishing standard protocols.
Researchers have used this compound to develop and refine methods for studying oxidation kinetics, identifying reaction products, and assessing antioxidant efficacy in various systems. These methodological advances contribute to broader research capabilities in fields ranging from food science to pharmaceutical development and environmental chemistry .
Future Research Directions
The study of 2,2,7,8-Tetramethyl-6-chromanol continues to evolve, with several promising areas for future research that could enhance our understanding of vitamin E biochemistry and applications.
Structure-Activity Relationship Studies
Future research could further explore the structure-activity relationships of 2,2,7,8-Tetramethyl-6-chromanol and related compounds by systematically modifying structural elements and assessing the impact on antioxidant efficiency, selectivity, and mechanisms. Such studies would contribute to the rational design of improved antioxidants for various applications .
Detailed investigations comparing the reactivity of 2,2,7,8-Tetramethyl-6-chromanol with various oxidizing agents under different conditions could provide deeper insights into the chemical behavior of the chromanol ring structure. These findings would enhance our understanding of how structural variations affect the functional properties of vitamin E compounds .
Biological Applications
While 2,2,7,8-Tetramethyl-6-chromanol is primarily used as a model compound in chemical studies, future research could explore its potential biological activities and applications. Comparative studies with natural tocopherols in biological systems could reveal interesting insights about the importance of the phytyl tail versus the chromanol ring in determining biological efficacy .
Investigations into the interactions of 2,2,7,8-Tetramethyl-6-chromanol with biological molecules, cellular components, and physiological systems could contribute to our understanding of vitamin E's mechanisms of action beyond its well-established antioxidant functions. These studies might reveal novel applications in fields such as drug development, nutraceuticals, and preventive medicine .
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